1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-ethoxypropyl)urea
Overview
Description
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-ethoxypropyl)urea is a useful research compound. Its molecular formula is C14H20Cl2N2O2 and its molecular weight is 319.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-ethoxypropyl)urea is 318.0901833 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Research Tools and Drug Leads
- The discovery of nonpeptidic agonists for the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, highlights the potential of specific chemical compounds to serve as pharmacological research tools and potential drug leads. These compounds can offer insights into receptor activities and serve as bases for developing new therapeutic agents (Croston et al., 2002).
Environmental Science and Degradation Studies
- The electro-Fenton degradation studies of antimicrobials like triclosan and triclocarban demonstrate the environmental impacts of certain chemical compounds. These studies contribute to understanding how chemical compounds degrade in aquatic environments and the role of advanced oxidation processes in mitigating environmental contamination (Sirés et al., 2007).
Synthetic Chemistry and Compound Development
- Research on hindered ureas and their role as masked isocyanates showcases innovative approaches in synthetic chemistry. These compounds can undergo rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions, which can be useful in the development of a wide range of chemical products (Hutchby et al., 2009).
Properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(3-ethoxypropyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-3-20-8-4-7-17-14(19)18-10(2)12-6-5-11(15)9-13(12)16/h5-6,9-10H,3-4,7-8H2,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVICJKHBRIESN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC(C)C1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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